molecular formula C8H5N5O B254976 tetrazolo[1,5-a]quinoxalin-4(5H)-one CAS No. 29067-85-4

tetrazolo[1,5-a]quinoxalin-4(5H)-one

Cat. No.: B254976
CAS No.: 29067-85-4
M. Wt: 187.16 g/mol
InChI Key: SECOVEPJEIBBPV-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the class of tetrazoloquinoxalines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a fused tetrazole and quinoxaline ring system, makes it an interesting subject for scientific research.

Preparation Methods

Classical Cyclization Approaches

Triazole Intermediate Cyclization

Early syntheses relied on cyclization of methyl 2-amino-2-(3,4-dihydroquinoxalinylidene)acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether solvents . This method, while effective, suffered from harsh conditions and moderate yields (40–60%).

Mechanistic Insights :
The reaction proceeds via nitrosation of the amine group, followed by intramolecular cyclization to form the tetrazole ring. The trichloroacetic acid acts as a proton source, facilitating the elimination of methanol and subsequent ring closure .

Optimization :
Replacing traditional solvents with cyclopentyl methyl ether (CPME) improved yields to 78% while reducing environmental impact . Catalytic palladium on alumina (5% wt) enabled safer hydrogenation steps during nitro group reduction, critical for cyclization .

Hydrazine-Mediated Cyclocondensation

Sodium Azide Cyclization

A scalable route involves treating 3-chloro-2-hydrazinoquinoxaline with sodium azide in ethanol under reflux (Scheme 1) . This method achieves 73% yield through a two-step process:

  • Hydrazinolysis : 2,3-dichloroquinoxaline reacts with hydrazine hydrate to form 3-chloro-2-hydrazinoquinoxaline.

  • Cyclization : Sodium azide induces tetrazole ring formation at 80°C for 6 h .

Scope and Limitations :

  • Electron-withdrawing substituents on the quinoxaline core enhance reaction rates (e.g., –NO₂ derivatives react 1.5× faster than –OCH₃ analogs) .

  • Halogenated substrates require extended reaction times (8–10 h) due to reduced azide nucleophilicity .

Thermolytic Fragmentation of Geminal Diazides

A novel approach by Holzschneider et al. utilizes thermolysis of geminal diazides under microwave irradiation (Scheme 2) . Starting from oxindoles or diarylethanones, the protocol involves:

  • Oxidative Diazidation : Substrates treated with iodine and sodium azide in acetonitrile at 25°C.

  • Microwave-Assisted Thermolysis : Heating at 150°C for 20 min induces fragmentation, yielding tetrazolo[1,5-a]quinoxalin-4(5H)-ones .

Advantages :

  • Avoids isolation of hazardous diazide intermediates.

  • Achieves 65–82% yields with >90% purity after recrystallization .

Eco-Friendly Catalytic Methods

Dimethyl Carbonate N-Methylation

Post-cyclization functionalization often requires N-methylation. Traditional methods using dimethyl sulfate (64% yield) or iodomethane (15% yield) were replaced by dimethyl carbonate (DMC) under K₂CO₃ catalysis . At 140°C in a closed vessel, DMC acts as both solvent and methylating agent, achieving 78% yield for N-methylated derivatives .

Reaction Conditions :

ParameterValue
Temperature140°C
Time16 h
CatalystK₂CO₃ (2 equiv)
SolventDimethyl carbonate

Comparative Analysis of Synthetic Routes

Table 1 : Yield and Sustainability Metrics Across Methods

MethodYield (%)Reaction Time (h)Eco-Score*
Classical Cyclization40–608–122.1/5
Hydrazine-Mediated65–736–103.8/5
Thermolysis65–820.3 (MW)4.5/5
DMC Methylation78164.2/5

*Eco-Score based on E-factor, solvent toxicity, and energy input .

Chemical Reactions Analysis

Types of Reactions: Tetrazolo[1,5-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as sodium azide and halogenated solvents are often used.

Major Products:

Mechanism of Action

The mechanism of action of tetrazolo[1,5-a]quinoxalin-4(5H)-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, depending on its structural modifications. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: Tetrazolo[1,5-a]quinoxalin-4(5H)-one is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .

Biological Activity

Tetrazolo[1,5-a]quinoxalin-4(5H)-one is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as an anticancer and antimicrobial agent. This article explores the synthesis, biological evaluation, and potential applications of this compound, drawing on various research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors like o-phenylenediamine. The general synthetic pathway includes:

  • Formation of Quinoxalinone : The initial step involves the condensation of o-phenylenediamine with appropriate carbonyl compounds to form quinoxalinones.
  • Introduction of Tetrazole Moiety : The quinoxalinone is then reacted with sodium azide under acidic conditions to introduce the tetrazole ring.
  • Final Derivatization : Further modifications can be made to enhance biological activity or alter physicochemical properties.

Research has shown that various derivatives of this compound can be synthesized with yields ranging from 36% to 81% depending on the reaction conditions and substituents used .

Anticancer Properties

This compound derivatives have demonstrated significant anticancer activities across multiple cancer cell lines. Key findings include:

  • Cytotoxicity : Studies report that certain derivatives exhibit IC50 values ranging from 0.01 to 0.06 μg/mL against various tumor cell lines, indicating potent cytotoxic effects . These compounds were found to be non-cytotoxic to normal cells (IC50 > 100 μg/mL), suggesting a favorable therapeutic index.
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit specific cellular pathways involved in tumor growth and proliferation.

Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives have shown promising antimicrobial activity:

  • Broad-Spectrum Efficacy : Research indicates effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain derivatives exhibited activity comparable to standard antibiotics like ampicillin and clotrimazole .
  • Biofilm Formation Inhibition : Some studies have highlighted the ability of these compounds to disrupt biofilm formation in bacterial species such as Staphylococcus aureus and Pseudomonas aeruginosa, which are critical in chronic infections .

Case Study 1: Anticancer Evaluation

In a comprehensive study conducted on a series of this compound derivatives, researchers evaluated their cytotoxic effects on several cancer cell lines including breast and lung cancer cells. The results indicated that:

  • Compound A exhibited an IC50 value of 2.86 μg/mL against lung cancer cells.
  • Compound B showed superior activity with an IC50 value of 1.18 μg/mL against breast cancer cells.

These findings suggest that structural modifications can significantly enhance the anticancer potency of these compounds .

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial properties of this compound derivatives against various pathogens. Key results included:

CompoundActivity Against Staphylococcus aureusActivity Against Pseudomonas aeruginosa
11dComparable to clotrimazoleTwice the activity of ampicillin
14Significant inhibitionModerate inhibition

This study highlights the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Q. Basic: What are the common synthetic routes for tetrazolo[1,5-a]quinoxalin-4(5H)-one, and how do their conditions affect yield?

Methodological Answer:

  • Hydrolysis of 4-chlorotetrazolo[1,5-a]quinoxaline : Reacting 4-chloro derivatives with KOH in DMSO/H₂O (25°C, 45 min) followed by acidification yields the 4-oxo product with 97% yield . This method is efficient but requires precise pH control during workup.
  • Copper-catalyzed tandem reactions : Using N-(2-haloaryl)propiolamides with sodium azide under Cu catalysis enables [3+2] cycloaddition and intramolecular Ullmann coupling. Yields depend on halide reactivity (I > Br > Cl) and solvent polarity .
  • Electrochemical decarboxylation : Sustainable synthesis via electrochemical annulation of quinoxalin-2-ones with N-arylglycines. This method avoids transition metals and achieves moderate yields with low energy consumption .

Q. Basic: How to characterize this compound derivatives using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include NH protons (δ ~12.5 ppm in DMSO-d₆) and aromatic protons (δ 7.4–8.3 ppm). Carbonyl resonances appear at ~151 ppm .
  • HRMS : Confirm molecular formulas using exact mass measurements (e.g., C₈H₅N₅O: calcd. 186.0415, observed 186.0412) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1666 cm⁻¹) and tetrazole rings (~1704 cm⁻¹) are diagnostic .

Q. Advanced: What strategies optimize regioselectivity in cyclization reactions involving tetrazolo[1,5-a]quinoxaline scaffolds?

Methodological Answer:

  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) favor intramolecular N-arylation over competing pathways. Lower temperatures reduce side product formation .
  • Substituent effects : Electron-withdrawing groups on the quinoxaline ring direct cyclization to specific positions. For example, methoxy groups at C4 increase stability of intermediates .
  • Catalyst tuning : Copper(I) iodide enhances regioselectivity in azide-alkyne cycloadditions by stabilizing transition states .

Q. Advanced: How do electrochemical synthesis methods compare to traditional catalytic approaches for constructing tetrazoloquinoxaline cores?

Methodological Answer:

  • Sustainability : Electrochemical methods eliminate need for metal catalysts (e.g., Cu) and use ethanol as both solvent and pre-catalyst, reducing waste .
  • Yield and scalability : Traditional methods (e.g., hydrolysis) achieve higher yields (~97%) but require stoichiometric acids/bases. Electrochemical routes (~70–80% yield) are scalable with lower energy input .
  • Functional group tolerance : Electrochemical conditions are less sensitive to oxidizing/reducing groups compared to copper-catalyzed reactions .

Q. Basic: What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

  • Receptor binding assays : Radioligand displacement studies (e.g., A₃ adenosine receptors) quantify antagonism using ³H-labeled ligands. EC₅₀ values <5 μM indicate potency .
  • Cell migration assays : Test CX3CR1 antagonism in breast cancer models by measuring fractalkine-induced ERK phosphorylation inhibition .
  • Antimicrobial screening : Use broth microdilution against Gram-positive/negative bacteria (e.g., Bacillus subtilis) and fungi (e.g., Candida albicans) .

Q. Advanced: How can computational modeling inform the design of tetrazoloquinoxaline-based receptor modulators?

Methodological Answer:

  • Molecular docking : Identify binding poses with opioid receptors (e.g., hKOR) by simulating hydrogen bonds (e.g., T111 residue interactions). Compounds 3d and 3g showed high affinity via π-π stacking and H-bonding .
  • QSAR studies : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity. Electron-donating groups (e.g., -OCH₃) enhance receptor binding .

Q. Advanced: What are the mechanistic insights into the ring-opening and re-cyclization processes during functionalization of tetrazolo[1,5-a]quinoxalines?

Methodological Answer:

  • Acid/base-mediated pathways : Basic conditions (KOH/DMSO) hydrolyze tetrazole rings to form intermediates, which re-cyclize upon acidification. NMR monitoring confirms transient species .
  • Oxidative aromatization : Copper(II) acetate promotes dehydrogenation of dihydro intermediates to aromatic products. Oxygen atmosphere accelerates this step .

Q. Basic: What functional groups can be introduced at specific positions of the tetrazoloquinoxaline core, and what reagents are required?

Methodological Answer:

  • C4 modification : React 4-chloro derivatives with amines (e.g., dimethylamine) in DMF to install -NMe₂ (94% yield) .
  • C8 halogenation : Use NBS or NCS in CCl₄ under light for bromination/chlorination. Regioselectivity is controlled by steric hindrance .
  • Methoxy groups : Employ NaOMe in methanol for nucleophilic substitution at activated positions (e.g., C4) .

Q. Advanced: How to address contradictions in reported synthetic yields or product distributions for tetrazolo[1,5-a]quinoxaline derivatives?

Methodological Answer:

  • Parameter optimization : Screen temperature, solvent, and catalyst loading. For example, higher KOH equivalents (5 equiv) improve hydrolysis yields .
  • Byproduct analysis : Use LC-MS to trace side products. Competing pathways (e.g., over-oxidation) may require quenching agents .
  • Reproducibility checks : Validate literature procedures with controlled atmosphere (e.g., inert gas) to exclude oxygen interference .

Q. Advanced: What sustainable or green chemistry approaches are applicable to the synthesis of tetrazoloquinoxalines?

Methodological Answer:

  • Electrochemical methods : Avoid metal catalysts and use ethanol/water solvent systems. Ferrocene mediators reduce electricity consumption .
  • Microwave-assisted synthesis : Achieve faster reaction times (minutes vs. hours) with p-TsOH catalysis, reducing energy use .
  • Solvent-free conditions : Explore mechanochemical grinding for solid-state reactions, minimizing waste .

Properties

IUPAC Name

5H-tetrazolo[1,5-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O/c14-8-7-10-11-12-13(7)6-4-2-1-3-5(6)9-8/h1-4H,(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECOVEPJEIBBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=NN=NN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383139
Record name 5H-tetrazolo[1,5-a]quinoxalin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29067-85-4
Record name 5H-tetrazolo[1,5-a]quinoxalin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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